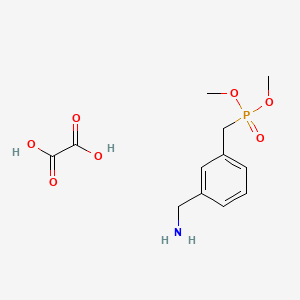

Dimethyl 3-(aminomethyl)benzylphosphonate oxalate

Descripción

Dimethyl 3-(aminomethyl)benzylphosphonate oxalate is a phosphonate ester derivative featuring a benzyl group substituted with an aminomethyl moiety at the 3-position, coupled with a dimethyl phosphonate group. The oxalate counterion enhances its crystallinity and stability, making it suitable for applications in coordination chemistry, catalysis, and pharmaceutical research.

Propiedades

IUPAC Name |

[3-(dimethoxyphosphorylmethyl)phenyl]methanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P.C2H2O4/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11;3-1(4)2(5)6/h3-6H,7-8,11H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDIKKITTSVGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=CC(=C1)CN)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383133-17-2 | |

| Record name | Phosphonic acid, P-[[3-(aminomethyl)phenyl]methyl]-, dimethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1383133-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-(aminomethyl)benzylphosphonate oxalate typically involves the reaction of dimethyl benzylphosphonate with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Dimethyl benzylphosphonate+Formaldehyde+Ammonia→Dimethyl 3-(aminomethyl)benzylphosphonate

The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of dimethyl 3-(aminomethyl)benzylphosphonate oxalate involves large-scale synthesis using similar reaction conditions as described above. The process is typically carried out in batch reactors, and the product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 3-(aminomethyl)benzylphosphonate oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Substituted benzylphosphonate derivatives.

Aplicaciones Científicas De Investigación

Dimethyl 3-(aminomethyl)benzylphosphonate oxalate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of dimethyl 3-(aminomethyl)benzylphosphonate oxalate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of biochemical pathways.

Comparación Con Compuestos Similares

Structural Analogues in Phosphonate Esters

a. Diethyl(aminomethyl)phosphonate Oxalate

b. Benzyl Dimethylphosphonoacetate (CAS 57443-18-2)

- Structure: Contains a benzyl group and dimethyl phosphonoacetate moiety but lacks the aminomethyl group.

- Reactivity: The absence of the amine limits its utility in chelation or bioactivity, whereas the target compound’s aminomethyl group enables nucleophilic reactivity .

c. Dimethyl Methylphosphonate (DMMP, CAS 756-79-6)

- Structure: Simplest dimethyl phosphonate ester without aromatic or aminomethyl groups.

- Properties : Lower molecular weight (C3H9O3P) results in higher volatility and reduced thermal stability compared to the target compound’s bulkier structure .

Oxalate Salts and Counterion Effects

a. Diethylamine Phosphate

- Counterion : Phosphate vs. oxalate. Phosphate salts typically exhibit higher solubility in polar solvents, while oxalate salts may form stable crystalline structures advantageous in solid-state chemistry .

b. Diethyl(aminomethyl)phosphonate Oxalate

- Role of Oxalate : Enhances crystallinity and may act as a bridging ligand in metal complexes, a property shared with the target compound .

Challenges and Data Gaps

- Missing Data : Exact physicochemical properties (melting point, solubility) and toxicity profiles for the target compound are unavailable in the evidence.

- Contradictions : While ethyl vs. methyl substituents generally reduce volatility, the benzyl group’s impact on solubility requires experimental validation.

Actividad Biológica

Dimethyl 3-(aminomethyl)benzylphosphonate oxalate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the synthesis, biological activity, and relevant case studies related to this compound.

Chemical Structure and Properties

Dimethyl 3-(aminomethyl)benzylphosphonate oxalate has the following molecular formula: . Its structure features a phosphonate group, which is known for conferring biological activity, especially in medicinal chemistry.

Synthesis

The synthesis of dimethyl 3-(aminomethyl)benzylphosphonate oxalate typically involves the reaction of benzylphosphonic acid derivatives with amines under specific conditions. The introduction of various substituents can significantly affect the compound's biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzylphosphonates exhibit significant antimicrobial properties. For instance, diethyl benzylphosphonate derivatives have shown a strong cytotoxic effect against various bacterial strains, such as Escherichia coli K12. The minimal inhibitory concentration (MIC) values suggest that these compounds can disrupt bacterial cell membranes and induce oxidative stress, leading to DNA damage in bacteria .

Table 1: Antimicrobial Activity of Benzylphosphonate Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Diethyl Benzylphosphonate | E. coli K12 | Low | Membrane disruption and oxidative stress |

| Dimethyl 3-(aminomethyl)benzylphosphonate oxalate | TBD | TBD | TBD |

Cytotoxic Effects

The cytotoxic effects of dimethyl 3-(aminomethyl)benzylphosphonate oxalate have been evaluated in vitro. Studies suggest that compounds with phosphonate groups can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways . The presence of the aminomethyl group enhances the compound's ability to penetrate cell membranes, increasing its efficacy.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that dimethyl 3-(aminomethyl)benzylphosphonate oxalate exhibited potent activity against multi-drug resistant strains of E. coli. The compound showed an MIC comparable to established antibiotics, indicating its potential as an alternative treatment option for bacterial infections .

- Cytotoxicity in Cancer Cells : In another investigation, the compound was tested against various cancer cell lines, revealing significant cytotoxicity at low concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, suggesting a therapeutic application in oncology .

Research Findings

Recent studies have highlighted the importance of substituent modifications on the benzyl ring in enhancing biological activity. For example, introducing different functional groups can lead to variations in antimicrobial potency and cytotoxicity profiles. The findings suggest that further optimization of dimethyl 3-(aminomethyl)benzylphosphonate oxalate could yield more effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.